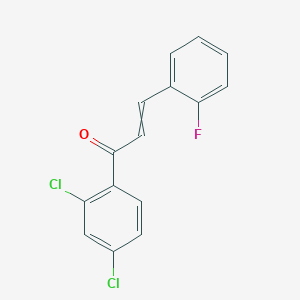
1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route involves the following steps:
Starting Materials: 2,4-Dichlorobenzaldehyde and 2-fluoroacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce additional functional groups.
Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles like amines or thiols to form various adducts.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of signaling pathways, such as the MAPK/ERK pathway, and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the chlorine substituents, which may influence its chemical properties and applications.
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Has the fluorine substituent at a different position, potentially altering its reactivity and biological effects.
The presence of both chlorine and fluorine substituents in this compound makes it unique and may enhance its chemical stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-6-7-12(13(17)9-11)15(19)8-5-10-3-1-2-4-14(10)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCBECJQXTPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
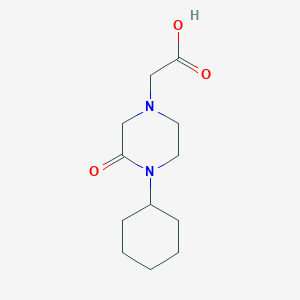
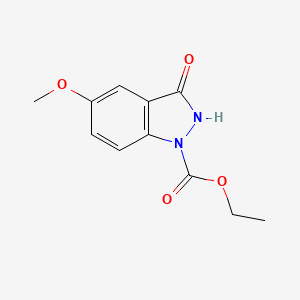
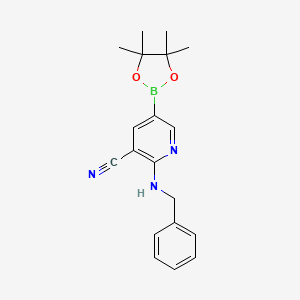

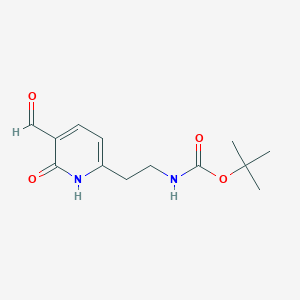
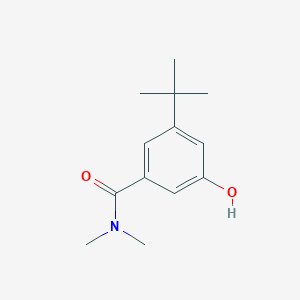
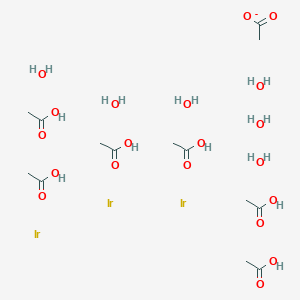
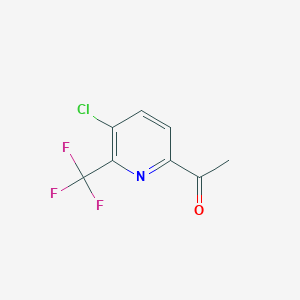
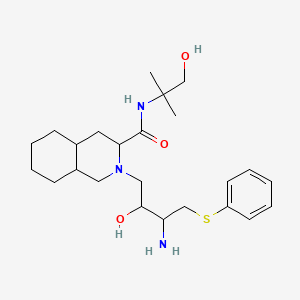
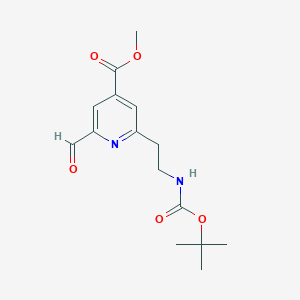
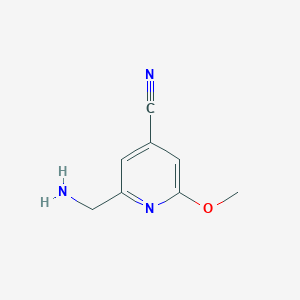
![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
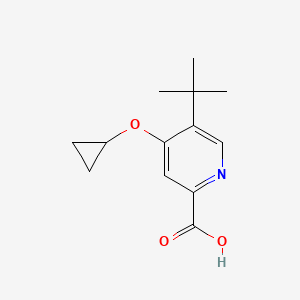
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
